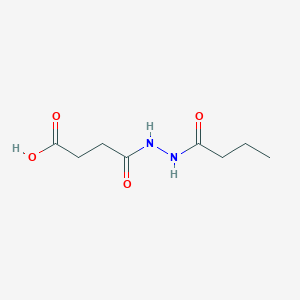
4-(2-butyrylhydrazino)-4-oxobutanoic acid
Overview
Description
4-(2-butyrylhydrazino)-4-oxobutanoic acid, also known as Boc-Lys(Boc)-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of lysine and is commonly used as a building block in peptide synthesis. In
Mechanism of Action
The mechanism of action of 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH is not well understood. However, it is believed to act as a nucleophile in peptide synthesis, reacting with activated carboxylic acids to form peptide bonds. In addition, 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has been shown to enhance the stability and bioavailability of peptides in vivo, possibly through its ability to protect the peptide from degradation by proteases.
Biochemical and Physiological Effects
4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH can enhance the antimicrobial activity of certain peptides. Additionally, this compound has been shown to increase the stability and bioavailability of peptides in vivo, potentially increasing their therapeutic efficacy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH in lab experiments is its ability to enhance the stability and bioavailability of peptides, which can increase the accuracy and reproducibility of experimental results. However, one limitation of using this compound is its cost, as it can be expensive to synthesize.
Future Directions
There are several future directions for research involving 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH. One area of interest is the development of novel peptide-based drugs using this compound as a building block. Additionally, further research is needed to understand the mechanism of action of 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH and its potential applications in the study of protein-protein interactions. Finally, the development of more cost-effective synthesis methods for 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH could make this compound more accessible to researchers.
Scientific Research Applications
4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has numerous applications in scientific research. It is commonly used as a building block in peptide synthesis, particularly in the synthesis of peptides with a C-terminal lysine residue. This compound is also used in the development of peptide-based drugs, as it can enhance the stability and bioavailability of peptides in vivo. Additionally, 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has been used in the development of novel antimicrobial peptides and in the study of protein-protein interactions.
properties
IUPAC Name |
4-(2-butanoylhydrazinyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-2-3-6(11)9-10-7(12)4-5-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZZPMUHVZWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Butanoylhydrazinyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4674039.png)

![4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4674064.png)
![2-methoxy-3-methyl-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4674074.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4674084.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4674088.png)

![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide](/img/structure/B4674096.png)
![1,3,9-trimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4674107.png)
![4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4674111.png)
![N-(4-methoxyphenyl)-2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674121.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4674126.png)

![N-(tert-butyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674157.png)